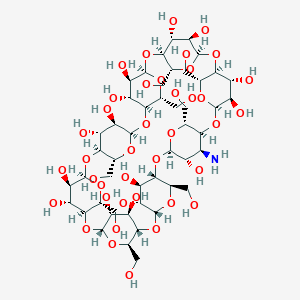
2-Fluoro-4-isopropylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-isopropylpyridin-3-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and has a fluorine atom attached to it, which makes it highly reactive and useful in various research applications.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-isopropylpyridin-3-amine is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter receptors in the brain. It has been shown to bind to various receptors such as the nicotinic acetylcholine receptor and the GABA receptor, which are involved in the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
2-Fluoro-4-isopropylpyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased alertness and cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects, which can be useful in the treatment of anxiety disorders and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Fluoro-4-isopropylpyridin-3-amine in lab experiments include its high reactivity, unique properties, and ability to modulate neurotransmitter receptors in the brain. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity.
Zukünftige Richtungen
There are many future directions for the use of 2-Fluoro-4-isopropylpyridin-3-amine in scientific research. One area of interest is the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of neurotransmitters and their receptors in the brain, which could lead to a better understanding of various neurological disorders. Additionally, the development of new synthesis methods and purification techniques could make this compound more accessible and cost-effective for use in scientific research.
Synthesemethoden
The synthesis of 2-Fluoro-4-isopropylpyridin-3-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2,4-dichloropyridine with sodium fluoride in the presence of a catalyst to produce 2-fluoro-4-chloropyridine. This intermediate is then reacted with isopropylamine in the presence of a reducing agent to produce 2-Fluoro-4-isopropylpyridin-3-amine. The final product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-isopropylpyridin-3-amine has been widely used in scientific research due to its unique properties. This compound has been used in the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of neurotransmitters and their receptors in the brain.
Eigenschaften
CAS-Nummer |
173435-45-5 |
|---|---|
Produktname |
2-Fluoro-4-isopropylpyridin-3-amine |
Molekularformel |
C8H11FN2 |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
2-fluoro-4-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
ZMQZBNABOQHFEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=C1)F)N |
Kanonische SMILES |
CC(C)C1=C(C(=NC=C1)F)N |
Synonyme |
3-Pyridinamine,2-fluoro-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)












